molecular formula C16H15F3N2OS B3006559 2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 83836-33-3

2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B3006559
CAS No.: 83836-33-3
M. Wt: 340.36
InChI Key: YLRLNZTZOLTXIO-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzothiophene core substituted with an amino group at position 2 and a carboxamide moiety at position 2. The carboxamide is further modified with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties and enhanced lipophilicity .

Properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)9-4-3-5-10(8-9)21-15(22)13-11-6-1-2-7-12(11)23-14(13)20/h3-5,8H,1-2,6-7,20H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRLNZTZOLTXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including patents, scientific literature, and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and survival. It has been noted for its inhibitory effects on various kinases associated with cancer progression.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of Raf kinase, which plays a critical role in the MAPK/ERK signaling pathway involved in cell division and survival. The inhibition of this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Antitumor Activity

Several studies have evaluated the antitumor potential of this compound. For instance:

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various human tumor cell lines, including HepG-2 (liver cancer) and HCT116 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating potent activity .
  • In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis .

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It demonstrates moderate bioavailability and a half-life suitable for therapeutic use. Further investigations are needed to optimize its pharmacological profile for clinical applications.

Comparative Analysis

Compound Target IC50 (µM) Activity
This compoundRaf Kinase10–20Antitumor activity
AvapritinibPDGFRA<1Effective against GIST mutations
EntrectinibALK/ROS1/TRK<10Broad-spectrum anti-cancer agent

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and molecular properties of analogs:

Compound Name Substituent on Carboxamide Molecular Formula Molecular Weight Key Features
2-Amino-N-[3-(trifluoromethyl)phenyl]-... (Target Compound) 3-(Trifluoromethyl)phenyl C₁₆H₁₅F₃N₂OS 356.36 High lipophilicity; electron-withdrawing CF₃ group
2-Amino-N-(2-fluorophenyl)-... 2-Fluorophenyl C₁₅H₁₄FN₂OS 304.35 Ortho-fluorine may induce steric effects; potential anti-cancer activity
2-Amino-N-(3-methylphenyl)-... 3-Methylphenyl C₁₆H₁₈N₂OS 286.40 Methyl group enhances lipophilicity; antibacterial activity
2-Amino-N-benzyl-... Benzyl C₁₆H₁₈N₂OS 298.39 Flexible benzyl group may improve binding to hydrophobic pockets
2-Amino-N-(3-methoxyphenyl)-... 3-Methoxyphenyl C₁₆H₁₈N₂O₂S 318.40 Methoxy group increases polarity; potential for hydrogen bonding

Key Observations :

  • Trifluoromethyl Group : The target compound’s CF₃ group enhances metabolic stability and membrane permeability compared to methyl or methoxy substituents .
  • Fluorine vs. Methyl : The 2-fluorophenyl analog (MW 304.35) is lighter but may exhibit reduced bioavailability due to steric hindrance from ortho-substitution .

Crystallographic and Conformational Analysis

  • Ring Puckering : The tetrahydrobenzothiophene ring’s puckering, analyzed via methods in , influences conformational stability. Substituents like CF₃ may alter ring dynamics compared to smaller groups .
  • Software Tools : SHELX and WinGX are widely used for structural determination, as seen in analogs (e.g., used X-ray diffraction) .

Purity and Commercial Availability

  • Target Compound : Listed as discontinued (), possibly due to synthesis challenges or stability issues .
  • Analogs: Available at 95% purity (e.g., 2-amino-N-(4-methylphenyl)-... in ), suggesting robust synthetic protocols for non-CF₃ derivatives .

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